
N-(2-chlorobenzyl)-4-(3-methoxypyrrolidin-1-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chlorobenzyl)-4-(3-methoxypyrrolidin-1-yl)benzamide, also known as BIBN 4096 BS, is a selective antagonist of calcitonin gene-related peptide (CGRP) receptor. CGRP is a neuropeptide that is involved in various physiological processes such as pain transmission, inflammation, and vasodilation. BIBN 4096 BS has been extensively studied for its potential therapeutic applications in various diseases such as migraine, cluster headache, and neuropathic pain.
Wissenschaftliche Forschungsanwendungen
Synthesis and Neuroleptic Activity
N-(2-chlorobenzyl)-4-(3-methoxypyrrolidin-1-yl)benzamide, through the synthesis and study of related benzamides, has shown significant neuroleptic activity. Research into these compounds, including cis-N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino) benzamide (YM-09151-2), revealed potent inhibitory effects on apomorphine-induced stereotyped behavior in rats. The structural modification of these molecules, particularly focusing on the introduction of benzyl and methyl groups, has demonstrated enhanced activity compared to metoclopramide, a known neuroleptic drug. This suggests a good correlation between the structure and neuroleptic activity of these benzamides, pointing towards their potential utility in the treatment of psychosis with fewer side effects (Iwanami et al., 1981).
Antagonistic Effects on Dopamine Receptors
YM-09151-2, a specific compound within this chemical class, has been reported to act as a potent antagonist of dopamine (DA) at D1-type DA receptors. Its effects on D2-type DA receptors in the anterior pituitary gland of rats have also been documented. Extremely low doses of YM-09151-2 produced marked, dose-dependent elevations of serum prolactin concentrations, indicating its strong antagonistic activity on these receptors. This underlines the compound's significance in exploring the therapeutic potential against conditions associated with dopaminergic dysfunction (Meltzer et al., 1983).
Comparative Pharmacokinetics
The pharmacokinetics of cis-N-(1-benzyl-2-methylpyrrolidine-3-yl)-5-chloro-2-methoxy-4-methylamino benzamide (NBND), another closely related compound, has been studied across different species including rats, dogs, and monkeys. The study revealed species-specific differences in plasma half-lives, clearance rates, and bioavailability, which are crucial for understanding the compound's metabolism and potential as a therapeutic agent. This research provides foundational knowledge for the development of benzamide-based drugs with optimal pharmacokinetic profiles for clinical use (Higuchi et al., 1986).
Eigenschaften
IUPAC Name |
N-[(2-chlorophenyl)methyl]-4-(3-methoxypyrrolidin-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c1-24-17-10-11-22(13-17)16-8-6-14(7-9-16)19(23)21-12-15-4-2-3-5-18(15)20/h2-9,17H,10-13H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCRDTUBCEBPCNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)C(=O)NCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

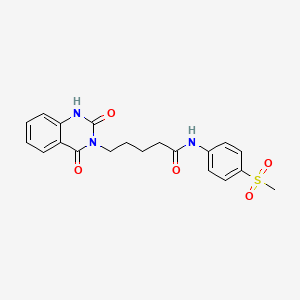
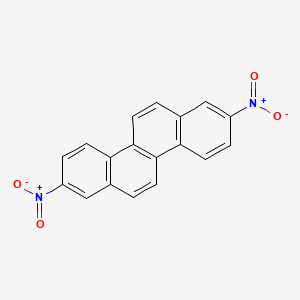
![Tert-butyl N-[4-(5-iodopyrimidin-2-yl)oxan-4-yl]carbamate](/img/structure/B2874613.png)
![(Z)-3-(3,4-dimethoxyphenyl)-4-[4-(trifluoromethyl)anilino]but-3-en-2-one](/img/structure/B2874615.png)
![2-(((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2874616.png)
![5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2874618.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(N-ethylphenylsulfonamido)thiophene-2-carboxamide](/img/structure/B2874619.png)
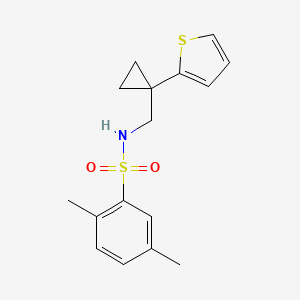
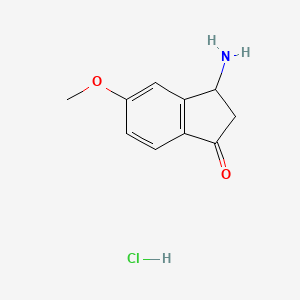
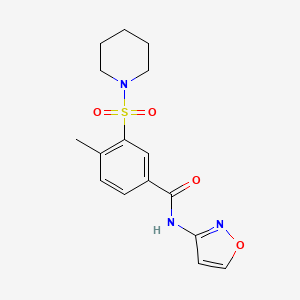
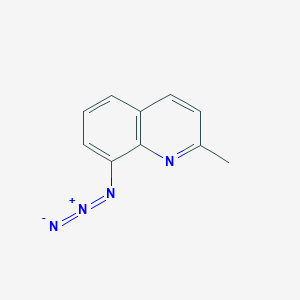
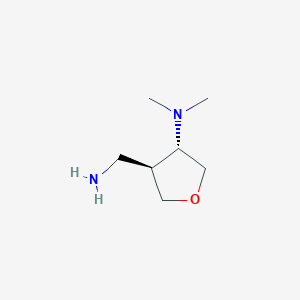
![3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-N-(m-tolyl)piperidine-1-carboxamide](/img/structure/B2874627.png)
![Tert-butyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate](/img/structure/B2874629.png)